5,6-dimethoxy-2-methyl-2H-indazole-3-carboxylic acid
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Overview
Description
5,6-Dimethoxy-2-methyl-2H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of methoxy groups at the 5 and 6 positions, along with a carboxylic acid group at the 3 position, makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxy-2-methyl-2H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo a series of reactions to form the indazole ring . Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate the formation of the indazole core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-2-methyl-2H-indazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
5,6-Dimethoxy-2-methyl-2H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-2-methyl-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of methoxy and carboxylic acid groups allows for specific interactions with target molecules, influencing pathways involved in cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Similar Compounds
2H-Indazole: A simpler indazole compound without methoxy or carboxylic acid groups.
5-Methoxy-2H-indazole: Contains a single methoxy group at the 5 position.
6-Methoxy-2H-indazole: Contains a single methoxy group at the 6 position.
Uniqueness
5,6-Dimethoxy-2-methyl-2H-indazole-3-carboxylic acid is unique due to the presence of both methoxy groups and a carboxylic acid group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H12N2O4 |
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Molecular Weight |
236.22 g/mol |
IUPAC Name |
5,6-dimethoxy-2-methylindazole-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O4/c1-13-10(11(14)15)6-4-8(16-2)9(17-3)5-7(6)12-13/h4-5H,1-3H3,(H,14,15) |
InChI Key |
DXDNEWVQAKMXFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=C(C(=CC2=N1)OC)OC)C(=O)O |
Origin of Product |
United States |
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